Cas no 1198084-53-5 (4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride)

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride is a reactive sulfonyl chloride derivative commonly employed as a versatile intermediate in organic synthesis. Its oxadiazole core and sulfonyl chloride functionality make it particularly useful for constructing heterocyclic compounds and facilitating sulfonylation reactions. The compound exhibits high reactivity toward nucleophiles, enabling efficient derivatization under mild conditions. Its stability and selectivity render it suitable for applications in medicinal chemistry and agrochemical research, where precise functionalization is critical. The methyl substituent enhances solubility in common organic solvents, simplifying handling and purification. This reagent is valued for its reliability in introducing sulfonamide or sulfonate groups into target molecules.
4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride structure
1198084-53-5 structure
商品名:4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
CAS番号:1198084-53-5
MF:C3H3ClN2O3S
メガワット:182.585518121719
CID:5904935
PubChem ID:44542440

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1,2,5-Oxadiazole-3-sulfonyl chloride, 4-methyl-
    • 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride
    • AKOS006336625
    • 1198084-53-5
    • EN300-1663673
    • 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
    • インチ: 1S/C3H3ClN2O3S/c1-2-3(6-9-5-2)10(4,7)8/h1H3
    • InChIKey: TYBNZOKCXASDLO-UHFFFAOYSA-N
    • ほほえんだ: O1N=C(C)C(S(Cl)(=O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 181.9552908g/mol
  • どういたいしつりょう: 181.9552908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

  • 密度みつど: 1.636±0.06 g/cm3(Predicted)
  • ふってん: 281.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): -7.74±0.32(Predicted)

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1663673-0.05g
4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
1198084-53-5 95%
0.05g
$595.0 2023-05-26
Enamine
EN300-1663673-0.25g
4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
1198084-53-5 95%
0.25g
$1108.0 2023-05-26
Enamine
EN300-1663673-5.0g
4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
1198084-53-5 95%
5g
$6492.0 2023-05-26
Enamine
EN300-1663673-10.0g
4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
1198084-53-5 95%
10g
$9627.0 2023-05-26
Aaron
AR028HW0-100mg
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
100mg
$1094.00 2025-02-16
Aaron
AR028HW0-1g
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
1g
$3104.00 2025-02-16
Aaron
AR028HW0-500mg
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
500mg
$2428.00 2025-02-16
Aaron
AR028HW0-5g
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
5g
$8952.00 2023-12-16
Aaron
AR028HW0-10g
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
10g
$13263.00 2023-12-16
1PlusChem
1P028HNO-250mg
4-methyl-1,2,5-oxadiazole-3-sulfonylchloride
1198084-53-5 95%
250mg
$1432.00 2023-12-26

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 関連文献

4-methyl-1,2,5-oxadiazole-3-sulfonyl chlorideに関する追加情報

Professional Introduction to 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride (CAS No. 1198084-53-5)

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1198084-53-5, represents a unique structural motif that combines a sulfonyl chloride functional group with a 1,2,5-oxadiazole core. The presence of these distinct chemical features makes it a valuable intermediate in the development of various bioactive molecules, particularly in the synthesis of drugs targeting neurological and inflammatory disorders.

The 1,2,5-oxadiazole scaffold is a fused heterocyclic system consisting of one oxygen atom and two nitrogen atoms in its ring structure. This motif is known for its stability and versatility in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and metal coordination events. The incorporation of a sulfonyl chloride group at the 3-position of the oxadiazole ring enhances the electrophilicity of the molecule, making it an excellent precursor for further functionalization via nucleophilic substitution reactions. Such transformations are pivotal in constructing more complex pharmacophores that exhibit enhanced binding affinity and selectivity towards biological targets.

In recent years, 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride has been explored as a key building block in the synthesis of novel therapeutic agents. One particularly promising area of research involves its application in the development of neuroprotective compounds. Studies have demonstrated that derivatives of this compound can modulate neurotransmitter release and inhibit the activity of enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to fine-tune the chemical properties of this scaffold through strategic substitutions has opened up new avenues for designing molecules with improved pharmacokinetic profiles.

The sulfonyl chloride moiety is particularly advantageous because it readily reacts with amines to form sulfonamides, which are ubiquitous pharmacophores found in many FDA-approved drugs. This reactivity allows for the rapid construction of libraries of sulfonamide-based compounds that can be screened for biological activity. Moreover, the methyl group at the 4-position provides steric control over the molecule's conformation, influencing both its solubility and metabolic stability—key factors in drug design. Recent computational studies have highlighted how this structural feature can optimize binding interactions within protein targets.

Another emerging application of 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride lies in its role as an intermediate for synthesizing anti-inflammatory agents. The oxadiazole core has been shown to interact with various inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). By leveraging the electrophilic nature of the sulfonyl chloride group, researchers can introduce diverse substituents that fine-tune the anti-inflammatory potency while minimizing off-target effects. Preliminary clinical trials with some derivatives have shown encouraging results in models of acute and chronic inflammation.

The synthetic utility of this compound extends beyond pharmaceutical applications. In material science, for instance, derivatives of 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride have been investigated for their potential use in designing advanced polymers with tailored thermal and mechanical properties. The heterocyclic ring can act as a rigid segment within polymer backbones, enhancing material strength and stability under extreme conditions. Additionally, the sulfonyl chloride functionality allows for post-polymerization modifications via click chemistry or other convergent synthetic strategies.

From an industrial perspective, the demand for high-purity 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride has driven advancements in synthetic methodologies aimed at improving yield and scalability. Modern catalytic processes have enabled more efficient production routes while reducing environmental impact. These innovations are crucial for ensuring that pharmaceutical manufacturers can access sufficient quantities of this intermediate without compromising on quality or sustainability.

Looking ahead, future research on 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride is likely to focus on expanding its applications into areas such as antiviral and anticancer therapies. The structural flexibility inherent in this scaffold makes it an attractive candidate for designing molecules that can disrupt viral replication or inhibit tumor growth by targeting specific metabolic pathways. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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